(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol
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Overview
Description
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group and a methoxy-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (1R)-2-methoxy-1-phenylethanol and a trifluoromethylated azetidine derivative.
Reaction Conditions: The key step involves the formation of the azetidine ring, which can be achieved through cyclization reactions under controlled conditions. Common reagents include strong bases or acids to facilitate the cyclization process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomerically pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studying enzyme interactions and as a probe for biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the chiral centers contribute to its selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-methylazetidin-3-ol: Similar structure but lacks the trifluoromethyl group.
(2R,3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the trifluoromethyl group in (2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-8-10(9-5-3-2-4-6-9)17-7-11(18)12(17)13(14,15)16/h2-6,10-12,18H,7-8H2,1H3/t10-,11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJCSUTWSIVOF-SDDRHHMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N2CC(C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@@H]2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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